
(R)-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a fluorine atom, a methyl group, and an indane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoroindanone.
Reduction: The ketone group in 6-fluoroindanone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.
Industrial Production Methods
Industrial production of ®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity, often employing advanced catalytic systems and automated reaction monitoring.
化学反应分析
Types of Reactions
®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: NaBH3CN, LiAlH4, and other reducing agents.
Substitution: NaOMe, KOtBu, and other nucleophiles.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated amines with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group participates in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
(S)-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, differing in its chiral configuration.
6-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group, resulting in different chemical and biological properties.
4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, affecting its reactivity and interactions.
Uniqueness
®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the combination of its chiral center, fluorine atom, and methyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC 名称 |
(1R)-6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI 键 |
UBXRNRVDWIOOKP-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC(=CC2=C1CC[C@H]2N)F |
规范 SMILES |
CC1=CC(=CC2=C1CCC2N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


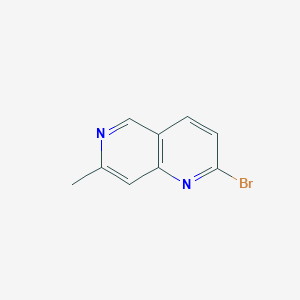
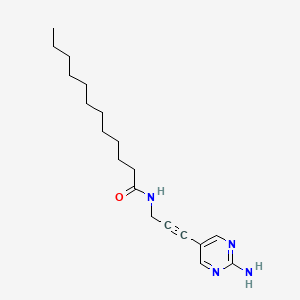
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)
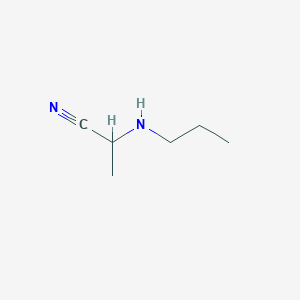
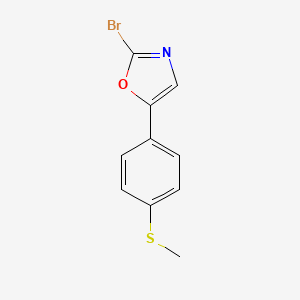
![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
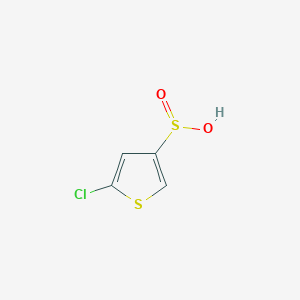
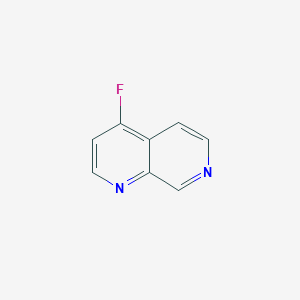
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
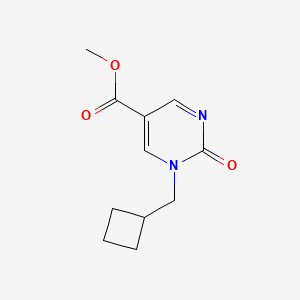
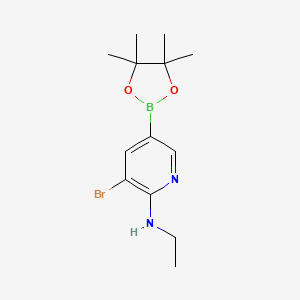
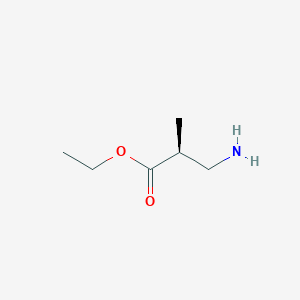
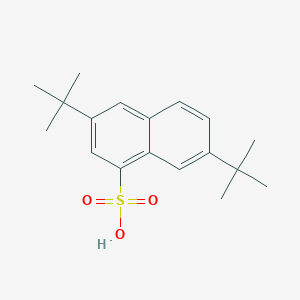
![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)
